molecular formula C10H9ClN2O3 B14683174 2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide CAS No. 37853-38-6

2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide

Cat. No.: B14683174
CAS No.: 37853-38-6
M. Wt: 240.64 g/mol
InChI Key: NMVHEDPJAONNPH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide typically involves the reaction of 2-chloropropanamide with a suitable isoxazole derivative. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dimethylformamide or dichloromethane, at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole compounds.

Scientific Research Applications

2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving isoxazole derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide: This compound shares a similar structural framework but differs in the substitution pattern on the furan ring.

    2-Chloro-N-(3-(2-furanyl)but-3-en-2-ylideneamino)benzamide: Another structurally related compound with different functional groups attached to the core structure.

Uniqueness

2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide is unique due to its specific combination of a furan ring and an isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

37853-38-6

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

2-chloro-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]propanamide

InChI

InChI=1S/C10H9ClN2O3/c1-6(11)10(14)12-9-5-7(13-16-9)8-3-2-4-15-8/h2-6H,1H3,(H,12,14)

InChI Key

NMVHEDPJAONNPH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=NO1)C2=CC=CO2)Cl

Origin of Product

United States

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